molecular formula C9H9N5S B2547989 N-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)pyrimidin-2-amine CAS No. 2329282-78-0

N-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)pyrimidin-2-amine

Cat. No.: B2547989
CAS No.: 2329282-78-0
M. Wt: 219.27
InChI Key: PBCBFFRBPOGMGD-UHFFFAOYSA-N
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Description

N-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)pyrimidin-2-amine is a heterocyclic compound that features a thiadiazole ring fused with a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)pyrimidin-2-amine typically involves the reaction of cyclopropylamine with a thiadiazole derivative under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)pyrimidin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)pyrimidin-2-amine involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and ultimately affecting cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methylthio-1,2,4-thiadiazol-5-yl)pyrimidin-2-amine
  • N-(3-ethylthio-1,2,4-thiadiazol-5-yl)pyrimidin-2-amine
  • N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyrimidin-2-amine

Uniqueness

N-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)pyrimidin-2-amine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interaction with biological targets, making it a valuable candidate for further research and development .

Properties

IUPAC Name

3-cyclopropyl-N-pyrimidin-2-yl-1,2,4-thiadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5S/c1-4-10-8(11-5-1)13-9-12-7(14-15-9)6-2-3-6/h1,4-6H,2-3H2,(H,10,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCBFFRBPOGMGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NSC(=N2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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